![molecular formula C16H19N3O3 B2593850 N-cyclohexyl-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide CAS No. 896381-10-5](/img/structure/B2593850.png)
N-cyclohexyl-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide
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Description
N-cyclohexyl-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide, also known as CHIR-99021, is a small molecule inhibitor that has been widely used in scientific research for its ability to promote pluripotency in stem cells. It was first synthesized in 2008 by Tsuji and colleagues and has since been extensively studied for its biochemical and physiological effects.
Scientific Research Applications
Drug Discovery
The compound is part of the ChEMBL database, a large-scale bioactivity database for drug discovery . This database contains binding, functional, and ADMET information for a large number of drug-like bioactive compounds . It’s used in the development, validation, and application of AI, machine learning, and other in silico methods .
Antitumor Activity
Quinazolin-4(1H)-ones, a class of compounds that includes CHEMBL4531038, have been found to have antitumor properties .
Antioxidant and Anticancer Activity
Quinazolin-4(1H)-ones are also known for their antioxidant and anticancer activities .
Antibacterial Activity
This class of compounds has demonstrated antibacterial properties .
Antifungal Activity
Quinazolin-4(1H)-ones have been used for their antifungal properties .
Anticonvulsant Activity
Research has shown that derivatives of N-cyclohexyl-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide have potential anticonvulsant activity .
Antihypertension Activity
Quinazolin-4(1H)-ones have been used as antihypertension drugs .
5-Hydroxytryptamine (5-HT) Receptor Ligand
Quinazolin-4(1H)-ones have been used as 5-hydroxytryptamine (5-HT) receptor ligands .
properties
IUPAC Name |
N-cyclohexyl-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c20-14(17-11-6-2-1-3-7-11)10-19-15(21)12-8-4-5-9-13(12)18-16(19)22/h4-5,8-9,11H,1-3,6-7,10H2,(H,17,20)(H,18,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLCORXGZUIFTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2C(=O)C3=CC=CC=C3NC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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